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Compound of Interest

Compound Name: Strontium

Cat. No.: B1235701

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Thermal lonization Mass Spectrometry (TIMS) for strontium (Sr) isotope ratio analysis.

Frequently Asked Questions (FAQS)

Q1: What are the most common sources of error in Sr isotope analysis by TIMS?

Al: The most common sources of error in Sr isotope analysis by TIMS include isobaric
interferences, instrumental mass fractionation, unstable ion beams, baseline noise, and issues
with Faraday cup detectors. Isobaric interference from Rubidium (8’Rb on 87Sr) is a primary
concern that requires careful chemical separation or mathematical correction.[1][2][3]
Instrumental mass fractionation needs to be corrected using a stable isotope ratio (e.g., 86Sr/
88Sr = 0.1194).[2][4]

Q2: How much sample is required for a precise Sr isotope measurement?

A2: TIMS is a highly sensitive technique. While several micrograms of strontium (25-100 pg)
are often used, as little as 5 ug of Sr can be analyzed effectively.[5] The exact amount depends
on the concentration of Sr in the sample material. For samples with low Sr concentrations, a
larger initial sample mass will be required to yield enough purified Sr for analysis.[5]

Q3: What is the difference between static and dynamic (or multidynamic) measurement
modes?
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A3: In static mode, each isotope beam is measured simultaneously on a separate Faraday cup
detector.[6] This method is fast and efficient. Dynamic mode involves jumping different isotopes
across the same or multiple detectors in a sequence. This can help to correct for variations in
detector efficiency and amplifier response, leading to very high precision and accuracy, and is
often considered the 'gold standard’ for high-precision measurements.[6][7][8]

Q4: How often should | run a standard?

A4: It is crucial to run a well-characterized standard, such as NIST SRM 987, regularly to
monitor instrument performance and correct for instrumental drift. Standards should be run at
the beginning and end of every analytical session (or sample wheel) and interspersed with
unknown samples, typically after every 8-10 samples.[5] This allows for bracketing of samples
and ensures data quality.

Troubleshooting Guides
Issue 1: Unstable or Low lon Beam Intensity

Symptom: The 88Sr ion beam is weak (e.g., <1V), erratic, or dies off quickly during the analysis.

Possible Causes & Solutions:
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Possible Cause

Troubleshooting Step

Details

Poor Filament Loading

Re-evaluate your filament

loading protocol.

Ensure the sample is
deposited as a small, centered
spot on the filament. Use an
appropriate activator solution,
such as Taz20s in H3POa4, to

enhance ionization.[2][7]

Incorrect Filament

Temperature

Optimize the filament heating

procedure.

Ramping up the filament
current too quickly can cause
the sample to "flash off." A
gradual increase in
temperature is necessary to
achieve a stable and sustained
ion beam. The optimal
ionization temperature for Sr is
typically between 1350-1400
°C.[2]

Insufficient Sample

Verify the amount of Sr loaded.

Based on the expected Sr
concentration, ensure enough
sample has been processed
and loaded onto the filament. A
minimum of ~5ug of Sris

recommended.[5]

Filament Contamination

Use new, properly degassed

filaments.

Filaments should be degassed
at high temperatures in a
vacuum before loading the
sample to remove any

potential contaminants.

Issue 2: High or Unstable Baseline (Noise, Spikes, or

Drift)

Symptom: The baseline measurement before analysis shows high noise, random spikes, or a

consistent drift.
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Possible Causes & Solutions:

Possible Cause

Troubleshooting Step

Details

Electronic Noise

Check electrical connections

and grounding.

Spikes are often electronic in
origin.[9][10] Ensure all cables
are securely connected and
that the instrument has a
clean, stable power supply.
Nearby equipment can
sometimes be a source of

interference.[9]

Contamination

Clean the ion source and

check gas lines.

Contamination in the ion
source, detector, or carrier
gases can lead to a noisy or
drifting baseline.[9][11] A
gradual increase in noise over
time often points to detector

contamination.[9]

Deteriorating Faraday Cups

Perform a Faraday cup gain

calibration.

Over time, the efficiency of
Faraday cups can change due
to the deposition of analyte
atoms.[7][12] Regular gain
calibration is essential. If a cup
is significantly degraded, it

may need replacement.

Vacuum System Issues

Check for leaks in the vacuum

system.

An unstable vacuum can
cause erratic baseline
behavior. Monitor the vacuum
gauges for any signs of

pressure fluctuations.

Issue 3: Inaccurate 8/Sr/8Sr Ratios (Interference)

Symptom: The measured 87Sr/88Sr ratio for a standard (e.g., NIST SRM 987) is consistently

incorrect, often higher than the accepted value.
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Possible Causes & Solutions:

Possible Cause Troubleshooting Step Details

87Rb is a direct isobaric
interference on 87Sr.[1] Use a

Sr-specific ion-exchange resin

Improve chemical separation to effectively separate Rb from
Rubidium (Rb) Interference or apply a mathematical Sr before analysis.[5] During
correction. analysis, monitor the Rb

signal; if present, a correction
can be applied based on the
natural 85Rb/87Rb ratio.[1][3]

Doubly-charged ions of
elements like Erbium (Er) and
Ytterbium (Yb) can potentially
interfere with Sr isotopes.[1]
Doubly-Charged Rare Earth Check for the presence of This is less common in TIMS
Element (REE) Interferences REEs. than in MC-ICP-MS but can be
an issue for certain sample
types. Proper chemical
separation should remove

these interferences.

The 87Sr/8Sr ratio must be
corrected for instrumental
) ) ) o mass fractionation by
Incorrect Mass Fractionation Verify the normalization o
) ) normalizing to the stable 86Sr/

Correction routine. ) )
885r ratio of 0.1194 using an
appropriate mass fractionation

law (e.g., exponential).[2][4]

Experimental Protocols
Protocol 1: Strontium Separation using lon-Exchange
Chromatography
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This protocol outlines a general procedure for separating Sr from a sample matrix, particularly
for removing Rb.

Sample Dissolution: Dissolve the prepared sample powder or residue in an appropriate acid
(e.g., HNOs or HCI).

e Column Preparation: Use a pre-cleaned column packed with a Sr-specific ion-exchange
resin (e.g., Sr-Resin). Condition the resin by passing appropriate acids through the column
as per the manufacturer's instructions.

o Sample Loading: Load the dissolved sample solution onto the column.

e Matrix Elution: Wash the column with a specific concentration of acid (e.g., 3M HNO3) to
elute matrix elements, including Rb. Collect and save this fraction if other analyses are
needed.

o Strontium Elution: Elute the purified Sr from the resin using ultra-pure water or a very dilute
acid.[5]

o Dry Down: Collect the Sr fraction in a clean Teflon beaker and evaporate it to dryness on a
hotplate at a low temperature. The purified Sr is now ready for loading onto a TIMS filament.

Protocol 2: Filament Loading for Strontium Analysis

o Filament Preparation: Mount a degassed single Rhenium (Re) filament onto a loading jig in a
clean-air environment.

o Sample Redissolution: Redissolve the purified, dried Sr sample in a small volume (e.g., 1-2
pL) of dilute acid (e.g., 0.3M H3POa4).[5]

o Loading: Using a micropipette, carefully load approximately 1 uL of the redissolved sample
onto the center of the filament.

e Drying: Pass a low current (e.g., ~1 A) through the filament to gently dry the sample onto the
surface.[7]

» Activator Application: Add 1 pL of a Tantalum pentoxide (Taz0s) activator solution suspended
in phosphoric acid (H3POa4) on top of the dried sample spot.[7] This promotes stable and
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efficient ionization.

+ Final Drying: Gently heat the filament again with a low current until the activator is dry. The
filament is now ready to be loaded into the TIMS turret.

Visualizations

Sample Preparation TIMS Analysis

lon-Exchange Chromatography .
Initial Sample Acid Dissolution ) Filament Loading

Click to download full resolution via product page

Caption: Workflow for Strontium Isotope Analysis.
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Inaccurate 87Sr/%eSr Result

Check Standard (NIST SRM 987)
Is it also inaccurate?

No, only sample Yes

Analyze Procedural Blanks
Are they clean?

Yes, blanks are clean No, blanks show contamination

Potential Isobaric Interference
(e.g., *’Rb)

Incorrect Mass Bias Correction Instrumental Drift / Detector Issue Review/Optimize Chemical Separation Protocol Monitor 85Rb Signal During Analysis

A

Verify 86Sr/88Sr Normalization (0.1194) Run Faraday Cup Gain Calibration Re-tune lon Source

Click to download full resolution via product page

Caption: Troubleshooting Decision Tree for Inaccurate Results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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